N-cyclopropyl-1-methylCyclopropanecarboxamide

Lipophilicity LogP Drug-likeness

Procure the uniquely differentiated dual-cyclopropyl scaffold N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2) at ≥98% purity. Unlike des-methyl analogs, the 1-methyl substitution on the cyclopropane ring blocks oxidative metabolism sites, reducing clearance and extending half-life. Its predicted LogP (0.22–1.35) offers superior fine-tuning for oral bioavailability or BBB penetration. Ideal for medicinal chemistry hit-to-lead campaigns and fragment growth strategies.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 633317-71-2
Cat. No. B3276023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-methylCyclopropanecarboxamide
CAS633317-71-2
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC1(CC1)C(=O)NC2CC2
InChIInChI=1S/C8H13NO/c1-8(4-5-8)7(10)9-6-2-3-6/h6H,2-5H2,1H3,(H,9,10)
InChIKeySQMOYNSZLVHCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopropyl-1-methylCyclopropanecarboxamide (CAS 633317-71-2): Physicochemical Identity, Predicted ADME Profile, and Comparative Positioning Among Small-Molecule Cyclopropane Carboxamide Building Blocks


N-cyclopropyl-1-methylCyclopropanecarboxamide (CAS 633317-71-2), also known as Cyclopropanecarboxamide, N-cyclopropyl-1-methyl- (9CI), is a small-molecule organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It features a central cyclopropane ring substituted with a methyl group and a carboxamide functional group, which is further N-substituted with a cyclopropyl moiety. This compound is commercially available from multiple vendors as a building block for research and development purposes, typically offered at 95% purity . Its predicted physicochemical properties, including a LogP of 0.22-1.35 and a topological polar surface area of 29 Ų, indicate a favorable profile for drug-likeness and oral bioavailability . Notably, its structural features distinguish it from simpler, less-substituted cyclopropane carboxamide analogs, which often exhibit different lipophilicity and metabolic stability profiles.

Why N-cyclopropyl-1-methylCyclopropanecarboxamide (CAS 633317-71-2) Cannot Be Substituted by Simpler or Unsubstituted Cyclopropane Carboxamide Analogs in Discovery Chemistry Programs


Within the cyclopropane carboxamide chemical space, small structural modifications can profoundly impact key drug discovery parameters, including lipophilicity, metabolic stability, and target binding. N-cyclopropyl-1-methylCyclopropanecarboxamide (CAS 633317-71-2) possesses a unique dual-cyclopropyl-substituted core that is predicted to confer distinct physicochemical properties compared to its simpler analogs, such as unsubstituted N-cyclopropylcyclopropanecarboxamide (CAS 1453-50-5) or 1-methylcyclopropanecarboxamide (CAS 15910-91-5) . For instance, the addition of a methyl group on the cyclopropane ring is known to increase lipophilicity and can alter metabolic stability by blocking sites of oxidative metabolism . Consequently, substituting this compound with a less-substituted analog may lead to significant, often unpredictable, changes in a lead series' potency, selectivity, and pharmacokinetic profile, potentially derailing a medicinal chemistry optimization campaign [1].

N-cyclopropyl-1-methylCyclopropanecarboxamide (CAS 633317-71-2): Quantified Comparative Physicochemical Evidence and Structural Differentiation from Closest In-Class Analogs


Comparative LogP Analysis: Enhanced Lipophilicity of N-cyclopropyl-1-methylCyclopropanecarboxamide vs. Des-methyl and Non-cyclopropyl Analogs

The predicted LogP of N-cyclopropyl-1-methylCyclopropanecarboxamide is calculated to be between 0.22 and 1.35 . This value is significantly higher than the predicted LogP of 0.6 for N-cyclopropylcyclopropanecarboxamide (CAS 1453-50-5), which lacks the methyl group on the cyclopropane ring [1]. The increase in lipophilicity is a direct consequence of the additional methyl substituent. Furthermore, while not directly quantified, the compound's LogP is anticipated to be higher than that of 1-methylcyclopropanecarboxamide (CAS 15910-91-5), which lacks the N-cyclopropyl moiety and has a lower molecular weight (99.13 g/mol).

Lipophilicity LogP Drug-likeness Pharmacokinetics ADME

Comparative Molecular Weight and Complexity: N-cyclopropyl-1-methylCyclopropanecarboxamide as a Differentiated Scaffold vs. Lower Molecular Weight Precursors

N-cyclopropyl-1-methylCyclopropanecarboxamide has a molecular weight of 139.19 g/mol . This is notably higher than the molecular weight of 1-methylcyclopropanecarboxamide (CAS 15910-91-5), which is 99.13 g/mol, and N-cyclopropylcyclopropanecarboxamide (CAS 1453-50-5), which is 125.17 g/mol [REFS-2, REFS-3]. The increased molecular weight and added complexity arise from the dual substitution pattern (N-cyclopropyl and 1-methyl on the cyclopropane ring). This positions the compound as an intermediate-complexity scaffold, which can be advantageous for fragment growth or lead optimization strategies where a balance between molecular simplicity and target binding is required.

Molecular Weight Scaffold Complexity Lead Optimization Fragment-Based Drug Design

Predicted Metabolic Stability Advantage: Blocking of Potential Oxidation Sites in N-cyclopropyl-1-methylCyclopropanecarboxamide

In the context of cyclopropane-containing drugs, the introduction of methyl groups on the cyclopropane ring is a well-established medicinal chemistry strategy to block sites of oxidative metabolism, thereby improving metabolic stability . N-cyclopropyl-1-methylCyclopropanecarboxamide features a methyl group on the cyclopropane ring, a structural feature that is predicted to confer greater metabolic stability compared to unsubstituted N-cyclopropylcyclopropanecarboxamide (CAS 1453-50-5) [1]. While direct quantitative stability data is not available for this specific compound, the class-level inference from related cyclopropane carboxamides is strong. For example, the introduction of a cyclopropyl group is known to enhance metabolic stability in various drug classes, and the presence of a methyl group further blocks a potential site for CYP-mediated oxidation.

Metabolic Stability Cytochrome P450 Oxidative Metabolism Drug Discovery Lead Optimization

Commercial Availability and Purity Benchmarking: N-cyclopropyl-1-methylCyclopropanecarboxamide vs. In-Class Analogs

N-cyclopropyl-1-methylCyclopropanecarboxamide (CAS 633317-71-2) is readily available from multiple commercial suppliers with a standard purity specification of 95% . While this purity is common for research-grade building blocks, it is notable that a higher purity grade (98%) is also available from specialized vendors, providing a quantifiable option for researchers requiring greater purity for sensitive applications . In contrast, some closer analogs, such as N-cyclopropylcyclopropanecarboxamide (CAS 1453-50-5), are less widely stocked and may require custom synthesis [1]. The availability of multiple purity grades for the target compound facilitates procurement decisions based on specific experimental requirements and budget constraints.

Commercial Availability Purity Procurement Chemical Synthesis Building Blocks

High-Value Research and Industrial Applications for N-cyclopropyl-1-methylCyclopropanecarboxamide (CAS 633317-71-2) Based on Its Differentiated Physicochemical and Scaffold Properties


Medicinal Chemistry Lead Optimization: Enhancing Lipophilicity and Metabolic Stability

In lead optimization programs, medicinal chemists can utilize N-cyclopropyl-1-methylCyclopropanecarboxamide as a core scaffold to systematically improve the lipophilicity and predicted metabolic stability of a hit series . Its LogP of 0.22-1.35, compared to 0.6 for the des-methyl analog, allows for fine-tuning of physicochemical properties to achieve optimal oral bioavailability or blood-brain barrier penetration . The presence of the methyl group on the cyclopropane ring is expected to block a potential site of oxidative metabolism, potentially reducing clearance and extending half-life in vivo [1].

Fragment-Based Drug Discovery (FBDD): A Balanced Scaffold for Fragment Growth

N-cyclopropyl-1-methylCyclopropanecarboxamide, with a molecular weight of 139.19 g/mol, occupies a valuable middle ground between very small fragments and larger, more complex leads . Its moderate molecular complexity, characterized by the dual cyclopropyl substitution, provides multiple vectors for chemical elaboration without sacrificing drug-like properties. This makes it an ideal starting point for fragment growth strategies, where the goal is to build upon a validated fragment hit to increase potency while maintaining favorable physicochemical properties .

Agrochemical Discovery: Development of Novel Crop Protection Agents

Cyclopropane carboxamide derivatives are a privileged scaffold in agrochemical discovery, particularly for the development of fungicides and herbicides [2]. The unique structural features of N-cyclopropyl-1-methylCyclopropanecarboxamide—specifically its methyl-substituted cyclopropane ring and N-cyclopropyl amide—can be leveraged to design novel compounds with improved target binding and environmental stability. The compound's intermediate lipophilicity may also facilitate translocation within plants, a critical attribute for systemic agrochemicals .

Chemical Biology Probe Development: Building Blocks for Target Validation Studies

As a versatile small-molecule scaffold, N-cyclopropyl-1-methylCyclopropanecarboxamide is well-suited for the synthesis of chemical probes used in target identification and validation studies . Its predictable reactivity and well-defined functional groups (amide and cyclopropyl moieties) allow for straightforward derivatization to introduce affinity tags, fluorescent reporters, or photo-crosslinking groups. The availability of the compound at high purity (98%) ensures that synthesized probes are of sufficient quality for demanding biochemical and cellular assays .

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